N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2-chloro-5-nitrophenyl group
Preparation Methods
The synthesis of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, to form ketones or alcohols depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amine derivatives, substituted phenyl derivatives, and oxidized cyclohexane derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide include:
N-(2-chloro-5-nitrophenyl)cyclohexylformamide: Similar structure but with a formamide group instead of a carboxamide group.
2-chloro-5-nitroaniline: Lacks the cyclohexane ring and carboxamide group, but shares the 2-chloro-5-nitrophenyl moiety.
N-(2-chloro-5-nitrophenyl)benzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.
The uniqueness of this compound lies in its combination of the cyclohexane ring and the 2-chloro-5-nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of environmental and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is part of a class of nitroaromatic compounds characterized by the presence of a nitro group attached to a phenyl ring. Its molecular formula is C13H14ClN2O3, and it exhibits properties typical of chlorinated nitroaromatic compounds, including potential toxicity and bioactivity.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including:
- Antimicrobial Activity : Studies indicate that chlorinated nitroaromatic compounds can exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties .
- Biodegradation Potential : Research has highlighted the ability of specific bacterial strains to degrade nitrophenolic compounds. For example, strain CNP-8 has been shown to effectively utilize 2-chloro-5-nitrophenol (a related compound) as a carbon source, indicating that microbial degradation could play a role in mitigating the environmental impact of this compound .
- Enzymatic Degradation : The degradation pathway for similar nitroaromatic compounds often involves enzymatic reduction processes. For instance, enzymes such as nitroreductases are known to catalyze the reduction of nitro groups to less toxic amines, which could be relevant for this compound .
- Toxicity Profiles : The compound's toxicity has been evaluated in various studies. It has been indicated that chlorinated nitro compounds can exhibit cytotoxic effects on certain cell lines, which may be attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of nitroaromatic compounds found that modifications in the chlorination pattern significantly affected their activity against bacterial strains such as E. coli and S. aureus. This compound was included in the screening and demonstrated moderate antibacterial activity .
Case Study 2: Biodegradation Analysis
Research involving strain CNP-8 revealed that this bacterium could utilize 2C5NP as a sole nitrogen source, suggesting that similar degradation pathways might exist for this compound. The study quantified degradation rates and identified intermediates through techniques such as HPLC and GC-MS .
Compound | Degradation Rate (μM/h) | Toxicity Level | Microbial Strain |
---|---|---|---|
2C5NP | 21.2 ± 2.3 | High | CNP-8 |
This compound | TBD | TBD | TBD |
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCUTPJMFFQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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